molecular formula C6H4N4O2 B1439782 (3-Nitropyridin-2-yl)cyanamide CAS No. 1255146-90-7

(3-Nitropyridin-2-yl)cyanamide

Cat. No. B1439782
CAS RN: 1255146-90-7
M. Wt: 164.12 g/mol
InChI Key: HGSWSQWGJKCDSW-UHFFFAOYSA-N
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Description

“(3-Nitropyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “(3-Nitropyridin-2-yl)cyanamide” consists of a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position . The molecular formula is C6H4N4O2 .


Physical And Chemical Properties Analysis

“(3-Nitropyridin-2-yl)cyanamide” is a solid compound with a molecular weight of 164.12 . Further details about its physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.

Scientific Research Applications

Cycloaddition Chemistry

(3-Nitropyridin-2-yl)cyanamide: is utilized in cycloaddition reactions, which are cornerstone methods for constructing complex cyclic structures. This compound can act as a precursor for the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Aminocyanation Reactions

In aminocyanation, (3-Nitropyridin-2-yl)cyanamide serves as a nitrogen source, introducing the cyano and amino functionalities simultaneously. This is particularly valuable in the synthesis of bioactive compounds and intermediates in medicinal chemistry .

Electrophilic Cyanide-Transfer Agents

The compound’s ability to transfer the cyanide group electrophilically allows for the modification of organic substrates. This application is significant in the development of nitrile-containing pharmaceuticals .

Radical Reaction Chemistry

(3-Nitropyridin-2-yl)cyanamide: can participate in radical reactions due to its NCN connectivity. This property is exploited in the synthesis of complex organic molecules, including natural products and polymers .

Coordination Chemistry

This compound exhibits unique coordination chemistry, forming complexes with transition metals. Such complexes have potential applications in catalysis and materials science .

Synthesis of Nitropyridines

(3-Nitropyridin-2-yl)cyanamide: is involved in the synthesis of nitropyridines, which are key intermediates in the production of agrochemicals, dyes, and corrosion inhibitors .

Pharmaceutical Research

Due to its structural features, (3-Nitropyridin-2-yl)cyanamide is a candidate for drug development, especially in designing compounds with potential anti-inflammatory and analgesic properties .

Material Science

The compound’s reactivity towards forming heterocyclic structures makes it a valuable entity in material science, particularly in creating novel organic semiconductors and photovoltaic materials .

Safety and Hazards

“(3-Nitropyridin-2-yl)cyanamide” is classified as an irritant . Proper safety measures should be taken when handling this compound to avoid exposure.

properties

IUPAC Name

(3-nitropyridin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSWSQWGJKCDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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